

ML-180 and its effects on gene expression

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An In-depth Technical Guide to ML-180 and its Effects on Gene Expression

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

ML-180, also known as SR1848, is a potent and selective inverse agonist of the nuclear receptor Liver Receptor Homolog-1 (LRH-1), also designated as NR5A2. As a key regulator of development, metabolism, and cell proliferation, LRH-1 has emerged as a significant target in the context of LRH-1-dependent cancers. This document provides a comprehensive technical overview of **ML-180**, detailing its mechanism of action, its quantifiable effects on gene expression, and the experimental protocols utilized to elucidate these effects.

Introduction to ML-180

ML-180 is a small molecule inhibitor specifically designed to target LRH-1. It functions as an inverse agonist, meaning it binds to the receptor and reduces its basal level of activity. Its selectivity is a key feature; it is potent against LRH-1 while remaining largely inactive against the closely related Steroidogenic Factor-1 (SF-1 or NR5A1).[1][2] This specificity makes **ML-180** a valuable tool for studying LRH-1 signaling and a potential therapeutic agent for cancers where LRH-1 is a known driver of proliferation.[1]

Mechanism of Action

ML-180 exerts its effects by directly binding to the LRH-1 nuclear receptor. This binding event leads to a conformational change in the receptor, which in turn represses its transcriptional



activity. Consequently, the expression of LRH-1 itself and its downstream target genes is significantly reduced. This targeted repression of the LRH-1 signaling pathway ultimately leads to diminished cell proliferation, particularly in cancer cells that are dependent on this pathway for their growth and survival.[1]

Quantitative Data on ML-180 Activity

The following tables summarize the key quantitative metrics that define the potency and efficacy of **ML-180** in various experimental settings.

Table 1: Potency and Efficacy of ML-180

| Parameter | Value | Cell Line/System | Notes |
|--------------|--------|-------------------|---|
| IC50 (LRH-1) | 3.7 µM | Biochemical Assay | Concentration for 50% inhibition of LRH-1 activity.[1][2] |
| IC50 (SF-1) | >10 μM | Biochemical Assay | Demonstrates selectivity over the related SF-1 receptor. [1][2] |

| EC₅₀ | ~2.8 μ M | Huh-7 Cells (48 hrs) | Effective concentration for 50% inhibition of cell proliferation.[1] |

Table 2: Effects of ML-180 on Gene Expression



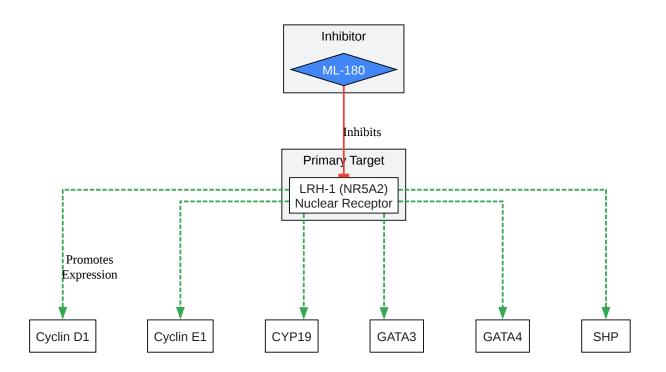
| Target Gene | Cell Line(s) | ML-180 Treatment | Observed Effect |
|-------------|---------------|------------------|--|
| LRH-1 | Huh-7, HepG2 | 5 μM; 24 hrs | Rapid decrease in LRH-1 protein levels.[1][3] |
| LRH-1 mRNA | Huh-7, HepG2 | 0.5-5 μM; 24 hrs | Dose-dependent inhibition of mRNA expression.[1] |
| Cyclin D1 | Hepatic Cells | 0.5-5 μM; 24 hrs | Significant inhibition of expression.[1][3] |
| Cyclin E1 | Hepatic Cells | 0.5-5 μM; 24 hrs | Significant inhibition of expression.[1][3] |
| CYP19 | Huh-7, HepG2 | 5 μM; 2 hrs | Significant decrease in mRNA levels.[1] |
| GATA3 | Huh-7, HepG2 | 5 μM; 2 hrs | Significant decrease in mRNA levels.[1] |
| GATA4 | Huh-7, HepG2 | 5 μM; 2 hrs | Significant decrease in mRNA levels.[1] |

| SHP mRNA | Animal Model | 30 mg/kg; daily | Statistically significant decrease in adrenal and pancreatic tissue.[1][3] |

Signaling Pathways and Visualizations

ML-180's primary mechanism involves the direct inhibition of the LRH-1 signaling pathway, which controls genes essential for cell cycle progression and steroidogenesis.





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Caption: ML-180 inhibits the LRH-1 nuclear receptor, downregulating target genes.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols based on published studies involving **ML-180**.

In Vitro Cell-Based Assay for Gene Expression

This protocol outlines the steps to measure changes in mRNA levels of LRH-1 target genes following **ML-180** treatment in cancer cell lines.

Cell Culture:



- Culture human hepatocellular carcinoma cells (e.g., Huh-7, HepG2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
- Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

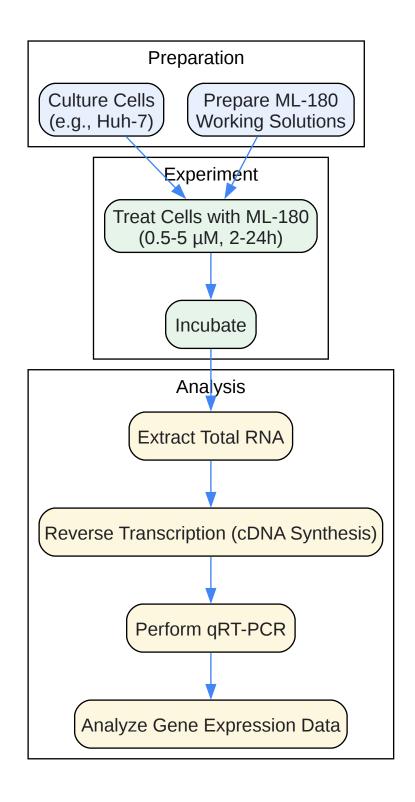
• ML-180 Treatment:

- Prepare a stock solution of ML-180 in DMSO.[3]
- $\circ~$ Dilute the stock solution in culture media to final concentrations ranging from 0.5 μM to 5 μM .
- Replace the existing media with the ML-180-containing media. Include a DMSO-only vehicle control.
- Incubate the cells for a specified duration (e.g., 2 hours for rapid mRNA changes, 24 hours for protein-level effects).[1]

RNA Extraction:

- After incubation, wash the cells with PBS.
- Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol for the chosen extraction kit.
- Quantitative Real-Time PCR (qRT-PCR):
 - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
 - Perform qRT-PCR using primers specific for target genes (e.g., LRH-1, Cyclin D1, Cyclin E1, CYP19) and a reference gene (e.g., GAPDH, ACTB).
 - \circ Analyze the data using the $\Delta\Delta$ Ct method to determine the relative fold change in gene expression compared to the vehicle control.





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Caption: Workflow for analyzing **ML-180**'s effect on gene expression in vitro.

In Vivo Animal Study Protocol



This protocol provides a general framework for assessing the in vivo efficacy of ML-180.

- Animal Model: Utilize an appropriate xenograft model, where human cancer cells (e.g., Huh 7) are implanted into immunocompromised mice.
- ML-180 Formulation and Dosing:
 - Prepare ML-180 for intraperitoneal (i.p.) injection. A common vehicle is corn oil.[1]
 - Administer ML-180 daily at a dose such as 30 mg/kg.[1]
 - Include a vehicle control group receiving only the corn oil.
- Treatment and Monitoring:
 - Treat the animals for a defined period (e.g., 10 days).[1]
 - Monitor tumor growth and the general health of the animals throughout the study.
- Tissue Collection and Analysis:
 - At the end of the study, euthanize the animals and harvest tumors and relevant tissues (e.g., adrenal glands, pancreas).[1]
 - Analyze the tissues for mRNA levels of LRH-1 and its target genes (e.g., SHP) via qRT-PCR as described in the in vitro protocol.

Conclusion

ML-180 is a well-characterized inverse agonist of LRH-1 that effectively downregulates the expression of LRH-1 and its key downstream targets involved in cell cycle control and metabolism. Its specificity and potent activity in preclinical models make it an invaluable research tool for dissecting the complexities of nuclear receptor signaling and a promising lead compound for the development of targeted therapies against LRH-1-driven malignancies. The data and protocols presented here serve as a foundational guide for researchers aiming to explore the therapeutic potential and biological functions of inhibiting the LRH-1 pathway.



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